Lauroyllevocarnitine (CAS: 25518-54-1), also known as Lauroyl-L-carnitine or C12-Carnitine, is an acylcarnitine, a class of compounds essential for fatty acid metabolism. It consists of a lauroyl group esterified to the hydroxyl group of L-carnitine, resulting in a quaternary ammonium cationic surfactant. This structure provides amphiphilic properties, enabling its use in biochemical research, metabolomics, and as a component in specialized formulations where biocompatibility is a key consideration. Unlike its parent molecule, L-carnitine, which is highly hygroscopic, acylcarnitine derivatives like Lauroyllevocarnitine can offer improved handling and stability in solid preparations.
Substituting Lauroyllevocarnitine with other acylcarnitines, such as those with longer alkyl chains (e.g., Palmitoyl-L-carnitine, C16) or using the racemic mixture (Lauroyl-DL-carnitine), is often unfeasible due to significant differences in physicochemical properties that directly impact performance. The specific C12 alkyl chain length dictates critical formulation parameters like the critical micelle concentration (CMC), which in turn affects solubility, emulsifying capacity, and interaction with biological membranes. Furthermore, only the L-enantiomer is biologically active; the D-isomer can competitively inhibit the metabolic functions of L-carnitine, making the racemic form unsuitable for applications dependent on biological transport and metabolism. The choice of the inner salt versus a halide form (e.g., hydrochloride) also alters solubility and hygroscopicity, impacting processability and storage stability.
Lauroyllevocarnitine (C12LC) exhibits a significantly higher critical micelle concentration (CMC) than its longer-chain analogs, indicating different aggregation behavior crucial for formulation design. At neutral pH, the CMC of Lauroyllevocarnitine was measured to be 1.1 ± 0.1 mM. This is an order of magnitude higher than that of Myristoyl-L-carnitine (C14LC) at 0.10 ± 0.02 mM and two orders of magnitude higher than Palmitoyl-L-carnitine (C16LC) at 0.010 ± 0.005 mM.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 1.1 ± 0.1 mM |
| Comparator Or Baseline | Palmitoyl-L-carnitine (C16LC): 0.010 ± 0.005 mM |
| Quantified Difference | Approximately 110-fold higher CMC than Palmitoyl-L-carnitine |
| Conditions | Aqueous solution, pH 7, measured by surface tension. |
A higher CMC allows for a greater concentration of monomeric surfactant before aggregation, which is critical for applications requiring controlled surface activity and avoiding premature micellization in dilute systems.
A patented, scalable synthesis process for Lauroyl-L-carnitine hydrochloride demonstrates high yield and purity, which is critical for reproducible performance in regulated applications. The process involves the acylation of L-carnitine with lauroyl chloride in acetic acid, followed by a two-step crystallization. This method achieves a crude product yield of 98.1% and, after recrystallization from an ethanol/acetone system, a final purity of ≥99.5%. This contrasts with less defined or lower-yielding routes for other specialized acylcarnitines, providing a clear advantage in terms of procurement reliability and batch-to-batch consistency.
| Evidence Dimension | Final Product Purity |
| Target Compound Data | ≥99.5% |
| Comparator Or Baseline | Standard multi-step organic synthesis benchmarks |
| Quantified Difference | Achieves high pharmaceutical-grade purity through a scalable, documented process. |
| Conditions | Two-stage synthesis: Acylation at 50-80°C followed by acetone-induced crystallization and subsequent recrystallization from ethanol/methanol with acetone. |
A well-documented, high-purity synthesis route ensures a reliable supply of material with consistent properties, reducing variability in formulation and final product performance.
Lauroyllevocarnitine is the pure L-enantiomer of lauroylcarnitine. This stereospecificity is critical for its biological function, as carnitine-dependent metabolic processes, such as fatty acid transport into mitochondria, are exclusive to the L-form. The D-enantiomer, which would be present in a 50% concentration in a racemic mixture (Lauroyl-DL-carnitine), is biologically inactive and can act as an antagonist to L-carnitine's functions. Procuring the pure L-form avoids this inhibition, ensuring full efficacy in biological systems.
| Evidence Dimension | Biological Activity |
| Target Compound Data | 100% biologically active L-enantiomer |
| Comparator Or Baseline | Lauroyl-DL-carnitine (racemic mixture): 50% active L-enantiomer, 50% inactive/inhibitory D-enantiomer |
| Quantified Difference | Avoids the 50% inactive and potentially inhibitory D-isomer present in racemic mixtures. |
| Conditions | In vivo or in vitro biological systems dependent on carnitine acyltransferases. |
For any application involving interaction with biological systems, from cell culture to topical formulations, using the pure L-enantiomer is essential to guarantee activity and avoid the confounding effects of the D-isomer.
The defined surfactant properties, including its specific CMC, make Lauroyllevocarnitine a suitable excipient for creating emulsions and liposomes for cosmetic and dermatological preparations. Its ability to interact with cell membranes can be leveraged to enhance the permeation of other active ingredients. The use of the pure L-enantiomer ensures biocompatibility and avoids the inhibitory effects of the D-form in skin metabolism.
As a specific, biologically active acylcarnitine, Lauroyllevocarnitine serves as a critical standard and reagent in metabolomics research, particularly in studies of fatty acid oxidation disorders. Its high purity and stereospecificity are essential for obtaining accurate and reproducible results in cellular assays investigating mitochondrial function and lipid metabolism.
Lauroyllevocarnitine has been successfully used to permeabilize enterocytes for the delivery of polar molecules in ex vivo models. This application relies on its specific amphiphilic character derived from the C12 chain, which allows for transient and controlled membrane disruption, a property not directly translatable from longer or shorter chain analogs.